Rac-Ruxolitinib-13C,15N2 is a stable isotope-labeled derivative of ruxolitinib, a selective inhibitor of Janus kinase 1 and 2. This compound is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of ruxolitinib. The introduction of carbon-13 and nitrogen-15 isotopes allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, enhancing the understanding of the compound's behavior in biological systems.
Ruxolitinib was initially developed for the treatment of myelofibrosis and polycythemia vera, both bone marrow disorders that disrupt normal blood cell production. The specific isotopically labeled version, rac-Ruxolitinib-13C,15N2, has been made available through various chemical suppliers and is listed under catalog number PA STI 078620 .
The synthesis of rac-Ruxolitinib-13C,15N2 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of precursor compounds that incorporate the stable isotopes.
The synthesis may include:
The molecular structure of rac-Ruxolitinib-13C,15N2 closely resembles that of ruxolitinib but incorporates isotopic labels at specific positions. The compound features a complex arrangement typical of Janus kinase inhibitors, including a pyrrolo[2,3-d]pyrimidine core.
The isotopic labeling results in distinct chemical shifts observable in nuclear magnetic resonance spectroscopy (NMR), which can be used to confirm the structure. For instance, ^1H NMR spectra recorded at 400 MHz provide detailed information about the hydrogen environments within the molecule .
Rac-Ruxolitinib-13C,15N2 participates in various chemical reactions similar to its non-labeled counterpart. These reactions can include:
The reactions are typically analyzed using LC-MS to determine product formation and yield. The stability of the isotopic labels during these reactions is crucial for accurate interpretation of results .
Ruxolitinib acts by inhibiting the activity of Janus kinases 1 and 2, which play significant roles in cytokine signaling pathways. By blocking these enzymes, rac-Ruxolitinib-13C,15N2 disrupts signal transduction processes that lead to cell proliferation and survival in hematopoietic malignancies.
Research has demonstrated that ruxolitinib can effectively reduce symptoms associated with myelofibrosis by modulating immune responses and decreasing inflammatory cytokine levels . The isotopically labeled version allows for precise tracking of its pharmacokinetic profile in vivo.
Rac-Ruxolitinib-13C,15N2 appears as a white solid at room temperature. Its melting point and solubility characteristics are consistent with those observed for ruxolitinib.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or metabolic transformations in biological environments. Its isotopic labeling enhances its detection in complex matrices using advanced analytical techniques .
Scientific Uses
Rac-Ruxolitinib-13C,15N2 is primarily utilized in pharmacokinetic studies to elucidate absorption, distribution, metabolism, and excretion profiles of ruxolitinib. Its applications extend to:
This compound serves as a vital tool in advancing our understanding of Janus kinase inhibitors and their therapeutic potential in treating hematological disorders.
Isotopic labeling involves replacing atoms in a molecule with their stable isotopes (e.g., 13C, 15N) without altering chemical properties. In rac-Ruxolitinib-13C,15N2, specific positions within the pyrrolopyrimidine or cyclopentyl groups are enriched, generating a mass shift detectable via mass spectrometry. This allows discrimination from endogenous molecules and the unlabeled drug. The "rac" prefix denotes the racemic mixture, containing both enantiomers of ruxolitinib [6].
Stable isotopes like 13C and 15N are indispensable for advanced drug development due to their non-radioactive nature and precise traceability:
Table 1: Analytical Applications of Isotopically Labeled Ruxolitinib
Application | Technique | Key Benefit | Reference |
---|---|---|---|
Plasma Quantification | LC-MS/MS | Corrects for ion suppression in biological matrices | [8] |
Metabolite Identification | High-Resolution MS | Traces isotopic patterns to distinguish drug-derived metabolites | [7] |
Dermal Absorption Studies | Tandem Mass Spectrometry | Quantifies low systemic exposure after topical administration | [8] |
Ruxolitinib (unlabeled) is a potent ATP-competitive inhibitor targeting JAK1 and JAK2 tyrosine kinases, with IC50 values of 0.40 nM and 0.29 nM, respectively. It disrupts the JAK-STAT signaling cascade, which is hyperactivated in myeloproliferative neoplasms (MPNs) due to mutations like JAK2V617F [1] [7].
Table 2: Biochemical Activity of Ruxolitinib Stereoisomers
Compound | ΔTm (°C) | Biochemical IC50 (nM) | Cellular IC50 (µM) |
---|---|---|---|
(R)-Ruxolitinib | 5.5 ± 0.06 | 0.40 ± 0.005 | 0.1 ± 0.02 |
(S)-Ruxolitinib | 3.3 ± 0.04 | 5.0 ± 0.1 | 1.04 ± 0.09 |
rac-Ruxolitinib | 4.8 ± 0.05 | 0.92 ± 0.06 | 0.38 ± 0.08 |
Data derived from thermal shift (ΔTm) and kinase inhibition assays [1].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5